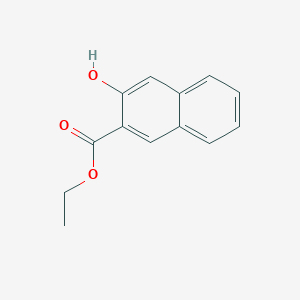

Ethyl 3-Hydroxy-2-naphthoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-2-16-13(15)11-7-9-5-3-4-6-10(9)8-12(11)14/h3-8,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEOWBRXZJEZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353164 | |

| Record name | Ethyl 3-Hydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7163-25-9 | |

| Record name | Ethyl 3-Hydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 3-Hydroxy-2-naphthoate: A Technical Guide

An In-depth Examination of the Synthesis of a Key Chemical Intermediate from 2-Naphthol for Researchers and Drug Development Professionals.

Executive Summary

Ethyl 3-hydroxy-2-naphthoate is a valuable chemical intermediate with applications in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of its synthesis, starting from the readily available precursor, 2-naphthol. The primary focus is on the well-established two-step process involving the Kolbe-Schmitt reaction to produce 3-hydroxy-2-naphthoic acid, followed by Fischer esterification. This guide will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss alternative synthetic strategies. Furthermore, it will cover the critical aspects of product purification and characterization, ensuring the final product meets the high-purity standards required for research and development.

Introduction: The Significance of this compound

This compound, a derivative of 3-hydroxy-2-naphthoic acid, serves as a crucial building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and an ester group on a naphthalene scaffold, allows for a variety of subsequent chemical transformations. This versatility makes it an important precursor for the synthesis of a wide range of compounds, including azo dyes, high-performance pigments, and various pharmaceutical agents.[1][2] The reliable and efficient synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries.

The Primary Synthetic Pathway: A Two-Step Approach

The most common and industrially relevant method for synthesizing this compound from 2-naphthol is a two-step process. The first step is the carboxylation of 2-naphthol to form 3-hydroxy-2-naphthoic acid via the Kolbe-Schmitt reaction.[1] The second step involves the esterification of the resulting carboxylic acid with ethanol to yield the final product.

Caption: Primary synthetic route from 2-naphthol to this compound.

Step 1: Kolbe-Schmitt Carboxylation of 2-Naphthol

The Kolbe-Schmitt reaction is a carboxylation process that introduces a carboxylic acid group onto a phenol or naphthol ring.[3][4] In this specific application, 2-naphthol is first treated with a strong base, typically sodium hydroxide, to form the more nucleophilic sodium 2-naphthoxide.[3][4] This salt is then heated under pressure with carbon dioxide.[3] The regiochemistry of the carboxylation is sensitive to temperature, but for the synthesis of 3-hydroxy-2-naphthoic acid, specific conditions favor carboxylation at the 3-position.[3]

Mechanism: The reaction proceeds through the nucleophilic attack of the naphthoxide anion on the electrophilic carbon of carbon dioxide.[3][4] The phenoxide ion is more reactive towards electrophilic aromatic substitution than phenol itself due to the increased electron density on the aromatic ring.[4] Computational studies suggest the formation of a complex between the sodium 2-naphthoxide and CO2, which then undergoes an electrophilic attack on the naphthalene ring.[5][6]

Experimental Protocol: Synthesis of 3-Hydroxy-2-naphthoic Acid

-

Formation of Sodium 2-Naphthoxide: In a suitable reaction vessel, dissolve 2-naphthol in a minimal amount of a suitable solvent or use it neat. Add a stoichiometric amount of sodium hydroxide solution while stirring. The mixture is then heated to evaporate the water and obtain dry sodium 2-naphthoxide.[7]

-

Carboxylation: The dry sodium 2-naphthoxide is placed in an autoclave. The vessel is pressurized with carbon dioxide and heated to a specific temperature range, typically between 120°C and 285°C.[8] The reaction is maintained at this temperature for several hours.

-

Work-up and Isolation: After cooling, the reaction mixture is dissolved in water. The resulting solution is then acidified with a mineral acid, such as sulfuric acid, to precipitate the 3-hydroxy-2-naphthoic acid.[3] The crude product is collected by filtration, washed with water to remove inorganic salts, and dried.

Step 2: Fischer Esterification of 3-Hydroxy-2-naphthoic Acid

The second step is the conversion of the carboxylic acid to its ethyl ester. The Fischer esterification is a classic and widely used method for this transformation, involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[9][10]

Mechanism: The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[9][10] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[10] To drive the equilibrium towards the product, an excess of the alcohol is typically used, or the water formed during the reaction is removed.[9][11]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-hydroxy-2-naphthoic acid in a large excess of absolute ethanol.[11]

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.[11]

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC).[12]

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[11] The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound.[11]

Alternative Synthetic Approaches

While the Kolbe-Schmitt reaction followed by Fischer esterification is the predominant method, other synthetic strategies exist.

| Method | Description | Advantages | Disadvantages |

| Direct Carboxylation with Supercritical CO2 | This method involves the direct carboxylation of 2-naphthol using supercritical carbon dioxide in the presence of a base like potassium carbonate.[13] | Can offer different regioselectivity and avoids the use of strong alkali.[13] | Requires specialized high-pressure equipment.[13] |

| Esterification with Alkyl Halides | This involves reacting the sodium salt of 3-hydroxy-2-naphthoic acid with an ethyl halide (e.g., ethyl bromide or iodide). | Can proceed under milder conditions than Fischer esterification. | Alkyl halides are often more expensive and can be lachrymatory. Potential for O-alkylation as a side reaction.[14] |

| Transesterification | An existing ester of 3-hydroxy-2-naphthoic acid (e.g., the methyl ester) can be converted to the ethyl ester by heating with an excess of ethanol in the presence of an acid or base catalyst. | Useful if a different ester is more readily available. | An additional synthetic step is required if the starting ester is not commercially available. |

Purification and Characterization

The purity of this compound is critical for its subsequent use. The crude product obtained from the synthesis often contains unreacted starting materials and byproducts.

References

- 1. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 4. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. US1725394A - Process of making 2-naphthol-3-carboxylic acid - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. benchchem.com [benchchem.com]

- 13. Regioselective Direct Carboxylation of 2-Naphthol with Supercritical CO2 in the Presence of K2CO3 [scirp.org]

- 14. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-Hydroxy-2-naphthoate via Friedel-Crafts Acylation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-hydroxy-2-naphthoate is a valuable scaffold in medicinal chemistry and materials science. Its synthesis, however, presents a unique challenge that cannot be met by a simple, direct Friedel-Crafts acylation of naphthalene. This guide provides an in-depth exploration of a robust, two-step synthetic strategy commencing with a Friedel-Crafts reaction. We will dissect the mechanistic underpinnings of naphthalene acylation, detail a reliable experimental protocol for the synthesis of a key intermediate, ethyl 2-(1-naphthyl)-2-oxoacetate, and its subsequent cyclization to the target molecule. This document is structured to provide not only a procedural methodology but also the causal reasoning behind experimental choices, empowering researchers to understand, replicate, and optimize the synthesis for their specific applications.

Introduction: The Significance of the Naphthoate Framework

The naphthalene core is a privileged structure in drug discovery, appearing in numerous pharmacologically active agents, including the anti-inflammatory drug Naproxen. The functionalization of this bicyclic aromatic system is therefore of paramount importance. This compound, in particular, serves as a critical precursor for more complex molecules, including specialized dyes and novel pharmaceutical candidates.[1] The strategic challenge lies in the precise introduction of the desired functional groups onto the naphthalene ring. The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry, making it a logical, albeit nuanced, starting point for this synthetic endeavor.[2]

Mechanistic Deep Dive: The Nuances of Naphthalene Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring. The reaction typically employs an acyl halide or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]

Generation of the Electrophile

The reaction initiates with the formation of a highly electrophilic acylium ion. The Lewis acid coordinates to the halogen of the acyl chloride, polarizing the carbon-halogen bond and facilitating its cleavage to generate the acylium ion and a tetrachloroaluminate complex.[3]

Regioselectivity: The Alpha vs. Beta Conundrum

Naphthalene possesses two distinct positions for substitution: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7). The acylation of unsubstituted naphthalene exhibits a fascinating dependence on reaction conditions, a classic example of kinetic versus thermodynamic control.[4][5]

-

Kinetic Control: At lower temperatures and in non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂), the reaction favors substitution at the α-position.[6] This is because the carbocation intermediate (σ-complex) formed by attack at the α-position is better stabilized by resonance, allowing the positive charge to be delocalized across both rings without disrupting the aromaticity of the second ring. This lower energy transition state leads to a faster reaction rate.[5]

-

Thermodynamic Control: At higher temperatures and in more polar solvents like nitrobenzene, the major product is the β-substituted isomer.[6] The α-substituted product is sterically hindered by the hydrogen atom at the 8-position (a peri-interaction).[7] Given that the Friedel-Crafts acylation is reversible, under conditions that allow for equilibrium to be reached (higher temperature), the more sterically stable, thermodynamically favored β-isomer predominates.[4]

For the purpose of this synthesis, we will target the kinetically favored α-position to achieve the desired precursor.

Caption: General mechanism of Friedel-Crafts acylation on naphthalene.

A Validated Synthetic Strategy

A direct Friedel-Crafts acylation to attach the complete this compound structure is not feasible. A more practical and scientifically sound approach involves two distinct steps:

-

Friedel-Crafts Acylation: Reaction of naphthalene with ethyl oxalyl chloride under kinetic control to synthesize ethyl 2-(1-naphthyl)-2-oxoacetate . This introduces the required carbon framework at the α-position.

-

Intramolecular Cyclization: A base-catalyzed intramolecular cyclization (related to a Dieckmann condensation) of the resulting keto-ester to form the final product, this compound.

This strategy leverages the power of the Friedel-Crafts reaction for the initial C-C bond formation and employs a classic cyclization reaction to construct the final heterocyclic ring system.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a certified fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Ethyl oxalyl chloride is a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

Part A: Synthesis of Ethyl 2-(1-naphthyl)-2-oxoacetate

This protocol is based on established Friedel-Crafts procedures, adapted for the specific reagents.[8][9]

Table 1: Reagents and Materials for Part A

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Naphthalene | 128.17 | 10.0 g | 78.0 | Reagent grade, finely powdered |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 11.5 g | 86.0 (1.1 eq) | Handle quickly in a dry environment |

| Ethyl Oxalyl Chloride | 136.53 | 11.7 g (9.7 mL) | 85.8 (1.1 eq) | Corrosive and moisture-sensitive |

| Dichloromethane (DCM), Anhydrous | - | 200 mL | - | Solvent |

| Hydrochloric Acid (HCl), conc. | - | 50 mL | - | For workup |

| Ice | - | 200 g | - | For workup |

| Saturated Sodium Bicarbonate | - | 100 mL | - | For neutralization |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - | Drying agent |

Procedure:

-

Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Initial Charging: To the flask, add anhydrous aluminum chloride (11.5 g) and 100 mL of anhydrous dichloromethane. Begin stirring to form a suspension.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Acyl Chloride Addition: In a separate dry beaker, dissolve ethyl oxalyl chloride (11.7 g) in 50 mL of anhydrous DCM. Transfer this solution to the dropping funnel. Add the ethyl oxalyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C. A yellow-orange complex will form.

-

Naphthalene Addition: Dissolve naphthalene (10.0 g) in 50 mL of anhydrous DCM. Transfer this solution to the dropping funnel (after rinsing it). Add the naphthalene solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a 1 L beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer twice more with 50 mL portions of DCM.

-

Washing: Combine the organic extracts and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a viscous oil or a low-melting solid.

-

Purification: The crude ethyl 2-(1-naphthyl)-2-oxoacetate can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Part B: Synthesis of this compound

Procedure:

-

Base Preparation: In a 250 mL round-bottom flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.8 g, 78.0 mmol) in 100 mL of absolute ethanol.

-

Cyclization: To the freshly prepared sodium ethoxide solution, add the purified ethyl 2-(1-naphthyl)-2-oxoacetate (from Part A) dropwise at room temperature.

-

Heating: Heat the mixture to reflux for 1-2 hours. The reaction should result in the formation of a precipitate.

-

Workup: Cool the reaction mixture to room temperature and then pour it into 200 mL of ice-cold water.

-

Acidification: Acidify the aqueous solution by slowly adding 10% hydrochloric acid until the pH is ~2-3. A solid precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

-

Recrystallization: The crude product can be recrystallized from an ethanol/water mixture to yield pure this compound as a solid.

Caption: Step-by-step workflow for the synthesis of this compound.

Product Characterization and Data

The final product should be characterized to confirm its identity and purity.

Table 2: Expected Characterization Data for this compound

| Property | Expected Value |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₃H₁₂O₃ |

| Molecular Weight | 216.23 g/mol [10] |

| Melting Point | ~73-75 °C (literature values may vary slightly)[11] |

| ¹H NMR | Expect signals for ethyl group (triplet & quartet), aromatic protons, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Expect signals for ethyl carbons, ester carbonyl, and 10 distinct aromatic carbons. |

| IR Spectroscopy | Expect characteristic peaks for O-H stretch (~3200 cm⁻¹), C=O stretch of ester (~1680 cm⁻¹), and aromatic C-H stretches. |

Conclusion

The synthesis of this compound from naphthalene is a prime example of a strategic, multi-step organic synthesis. By understanding the mechanistic nuances of the Friedel-Crafts acylation, particularly its regioselectivity, one can effectively produce the key α-acylated intermediate. A subsequent intramolecular cyclization provides an efficient route to the final, highly functionalized naphthoate product. The detailed protocols and mechanistic explanations within this guide serve as a comprehensive resource for researchers, enabling the reliable synthesis of this important chemical building block for further exploration in drug development and materials science.

References

- 1. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SATHEE: Friedel Crafts Reaction [satheeneet.iitk.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. websites.umich.edu [websites.umich.edu]

- 9. benchchem.com [benchchem.com]

- 10. scbt.com [scbt.com]

- 11. Mthis compound | 883-99-8 [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 3-Hydroxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Structural Elucidation of a Key Naphthalene Derivative

Ethyl 3-hydroxy-2-naphthoate is a significant organic compound featuring a naphthalene core, a functionality prevalent in many dyes, pigments, and pharmaceutical agents. Its precise structural characterization is paramount for its application in synthesis and drug design. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular architecture in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. In the absence of a complete, publicly available experimental dataset, this paper presents a detailed prediction and interpretation of the spectra based on established principles of NMR spectroscopy and data from analogous structures. This approach offers a robust framework for researchers working with this and related compounds.

Molecular Structure and Numbering Scheme

To facilitate a clear and concise discussion of the NMR spectral data, the following numbering scheme for the atoms in this compound is adopted.

Figure 1: Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene ring, the ethyl ester group, and the hydroxyl proton. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | ~ 8.1 - 8.3 | s | - |

| H-4 | ~ 7.3 - 7.5 | s | - |

| H-5 | ~ 7.8 - 8.0 | d | ~ 8.0 |

| H-6 | ~ 7.3 - 7.5 | ddd | J ≈ 8.0, 7.0, 1.0 |

| H-7 | ~ 7.5 - 7.7 | ddd | J ≈ 8.0, 7.0, 1.0 |

| H-8 | ~ 7.8 - 8.0 | d | ~ 8.0 |

| -OH | ~ 9.0 - 10.0 | br s | - |

| -OCH₂CH₃ | ~ 4.4 - 4.6 | q | ~ 7.1 |

| -OCH₂CH₃ | ~ 1.4 - 1.6 | t | ~ 7.1 |

Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Protons (H-1 to H-8): The protons on the naphthalene ring are expected to resonate in the downfield region (δ 7.3-8.3 ppm) due to the deshielding effect of the aromatic ring current.

-

H-1 and H-4: These protons are singlets because they lack adjacent proton neighbors for spin-spin coupling. H-1 is anticipated to be the most downfield of the aromatic protons due to the anisotropic effect of the nearby ester carbonyl group.

-

H-5 and H-8: These protons are situated on the unsubstituted benzene ring of the naphthalene system. They are expected to appear as doublets due to coupling with H-6 and H-7, respectively.

-

H-6 and H-7: These protons will likely appear as complex multiplets, specifically as a doublet of doublet of doublets (ddd), arising from coupling to their adjacent protons.

-

-

Hydroxyl Proton (-OH): The hydroxyl proton is expected to be a broad singlet in the region of δ 9.0-10.0 ppm. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.

-

Ethyl Ester Protons (-OCH₂CH₃):

-

The methylene protons (-OCH₂-) are adjacent to the electron-withdrawing oxygen atom of the ester group, causing them to be deshielded and appear as a quartet around δ 4.4-4.6 ppm due to coupling with the three methyl protons.

-

The methyl protons (-CH₃) will resonate further upfield as a triplet around δ 1.4-1.6 ppm, with the splitting pattern arising from coupling to the two methylene protons.

-

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound will display 13 distinct signals corresponding to the thirteen carbon atoms in the molecule. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 128 - 130 |

| C-2 | ~ 108 - 110 |

| C-3 | ~ 155 - 157 |

| C-4 | ~ 124 - 126 |

| C-4a | ~ 126 - 128 |

| C-5 | ~ 129 - 131 |

| C-6 | ~ 123 - 125 |

| C-7 | ~ 127 - 129 |

| C-8 | ~ 125 - 127 |

| C-8a | ~ 135 - 137 |

| C=O | ~ 168 - 172 |

| -OCH₂CH₃ | ~ 61 - 63 |

| -OCH₂CH₃ | ~ 14 - 16 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Aromatic Carbons (C-1 to C-8a): The ten carbons of the naphthalene ring are expected to resonate in the range of δ 108-157 ppm.

-

C-3: This carbon, being attached to the hydroxyl group, will be significantly deshielded and is predicted to have the most downfield chemical shift among the ring carbons.

-

C-2: This carbon is shielded by the electron-donating hydroxyl group at C-3 and is expected to have the most upfield chemical shift among the aromatic carbons.

-

The remaining aromatic carbons will have chemical shifts influenced by their position relative to the substituents.

-

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear as a singlet in the far downfield region of the spectrum, typically between δ 168 and 172 ppm.

-

Ethyl Ester Carbons (-OCH₂CH₃):

-

The methylene carbon (-OCH₂-) is attached to an oxygen atom and will be found in the range of δ 61-63 ppm.

-

The methyl carbon (-CH₃) is the most shielded carbon in the molecule and will resonate at the highest field, around δ 14-16 ppm.

-

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

I. Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution.

-

Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This prevents magnetic field inhomogeneities that can degrade spectral quality.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

Figure 2: Workflow for NMR sample preparation.

II. NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Locking and Shimming:

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved spectral lines.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Parameters:

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Number of Scans: Usually 8 to 16 scans are sufficient for a good signal-to-noise ratio with the recommended sample concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is generally adequate.

-

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

-

Acquisition Parameters:

-

Spectral Width: Set to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay: A delay of 2-5 seconds is recommended.

-

-

III. Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration: For the ¹H spectrum, the area under each peak is integrated to determine the relative number of protons giving rise to each signal.

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding the ¹H and ¹³C NMR spectra of this compound. While based on predictive analysis, the provided spectral data and interpretations are grounded in fundamental NMR principles and are supported by data from analogous compounds. The detailed experimental protocol offers a reliable methodology for researchers to acquire high-quality NMR data for this and similar molecules. This guide serves as a valuable resource for scientists and professionals in the fields of chemistry and drug development, aiding

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Ethyl 3-Hydroxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solid-state chemistry of Ethyl 3-Hydroxy-2-naphthoate, a key intermediate in the synthesis of various organic compounds.[1][2] A thorough understanding of its crystal structure and potential for polymorphism is critical for ensuring the quality, stability, and performance of downstream products, particularly in the pharmaceutical industry where solid-state properties can significantly impact bioavailability and manufacturability.

The Known Crystal Structure of this compound: A Foundation

A single-crystal X-ray diffraction study has elucidated the crystal structure of this compound, providing foundational knowledge of its molecular conformation and packing in the solid state.[1][3] This established structure serves as the reference against which any potential new polymorphic forms would be compared.

Crystallographic Data

The crystallographic data for the known form of this compound is summarized in the table below.[1]

| Parameter | Value |

| Chemical Formula | C₁₃H₁₂O₃ |

| Molecular Weight | 216.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 13.8103 (9) Å |

| b | 11.5082 (7) Å |

| c | 15.0809 (9) Å |

| β | 113.236 (1)° |

| Volume | 2202.4 (2) ų |

| Z | 8 |

| Density (calculated) | 1.304 Mg/m³ |

Data obtained from single-crystal X-ray study at T = 293 K.[1]

Molecular and Supramolecular Features

The asymmetric unit of the known crystal structure of this compound contains two crystallographically independent molecules.[1][3] Key structural features include:

-

Intramolecular Hydrogen Bonding: A strong intramolecular O—H···O hydrogen bond is observed in both independent molecules between the hydroxyl group and the carbonyl oxygen of the ester functionality.[1][3] This interaction contributes to the planarity of the molecules.

-

π–π Stacking Interactions: The crystal structure is stabilized by face-to-face π–π stacking interactions between the naphthalene ring systems of adjacent molecules.[1][3] These interactions play a crucial role in the overall packing arrangement.

The Quest for Polymorphs: A Hypothetical Screening Protocol

While only one crystal form of this compound has been reported in the literature, the potential for polymorphism—the ability of a compound to exist in multiple crystal forms with different arrangements of molecules in the crystal lattice—cannot be overlooked. Different polymorphs can exhibit distinct physicochemical properties, including melting point, solubility, and stability. The following sections outline a comprehensive, albeit prospective, experimental workflow for a polymorph screen of this compound.

Caption: A typical workflow for polymorph screening and characterization.

Polymorph Generation Methodologies

The initial step in a polymorph screen is to induce crystallization under a wide range of conditions to access different solid forms.

Experimental Protocol: Recrystallization from a Diverse Solvent Screen

-

Solvent Selection: Choose a broad range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane).

-

Solution Preparation: Prepare saturated solutions of this compound in each solvent at an elevated temperature.

-

Crystallization: Induce crystallization by:

-

Slow cooling of the saturated solution.

-

Fast cooling (crash cooling) in an ice bath.

-

Slow evaporation of the solvent at ambient temperature.

-

-

Isolation: Isolate the resulting solids by filtration and dry under vacuum.

Experimental Protocol: Melt Crystallization

-

Sample Preparation: Place a small amount of this compound in a sample pan suitable for a hot-stage microscope or DSC.

-

Melting: Heat the sample above its melting point.

-

Recrystallization: Cool the melt at different rates (e.g., slow cooling at 1 °C/min, rapid quenching) to induce crystallization.

Primary Characterization Techniques

The solids obtained from the crystallization experiments should be analyzed using rapid and reliable techniques to identify potential new forms.

Powder X-ray Diffraction (PXRD)

-

Principle: PXRD is the primary tool for identifying different crystalline forms. Each polymorph will produce a unique diffraction pattern, which serves as a "fingerprint."

-

Methodology:

-

Gently grind the crystalline sample to a fine powder.

-

Mount the powder on a sample holder.

-

Collect the diffraction pattern over a suitable 2θ range (e.g., 2-40°).

-

-

Data Interpretation: Compare the PXRD patterns of the newly obtained solids with that of the known form. Different peak positions and/or relative intensities indicate a new solid form.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

-

Principle: DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal events like melting, crystallization, and solid-solid phase transitions. TGA measures changes in mass with temperature, indicating desolvation or decomposition.

-

Methodology (DSC):

-

Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

-

Data Interpretation: Different polymorphs will typically have different melting points and may exhibit different solid-solid phase transitions. The presence of multiple thermal events can indicate the existence of polymorphs or solvates.

Secondary and Structural Characterization

Once unique solid forms are identified by primary characterization, a more in-depth analysis is required to confirm their nature and elucidate their structure.

Vibrational Spectroscopy (FT-IR and Raman)

-

Principle: Fourier-transform infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of molecules. Differences in the crystal lattice can lead to subtle but measurable shifts in the vibrational spectra, particularly in regions corresponding to hydrogen bonding and lattice vibrations.

-

Methodology: Collect the FT-IR and Raman spectra of each identified form.

-

Data Interpretation: Compare the spectra of the different forms. Changes in peak positions, shapes, and intensities can confirm the existence of different polymorphs.

Single-Crystal X-ray Diffraction (SC-XRD)

-

Principle: If suitable single crystals of a new form can be grown, SC-XRD provides definitive proof of a new polymorph by determining its crystal structure at the atomic level.

-

Methodology:

-

Grow single crystals of the new form (this can be a significant challenge).

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using an X-ray diffractometer.

-

Solve and refine the crystal structure.

-

-

Data Interpretation: The resulting crystal structure will provide detailed information about the unit cell, space group, molecular conformation, and intermolecular interactions of the new polymorph.

Caption: Thermodynamic relationships between polymorphic forms.

Data Synthesis and Interpretation

The data from all analytical techniques should be synthesized to build a complete picture of the solid-state landscape of this compound. A comparative table, such as the one proposed below, should be constructed to summarize the properties of any identified polymorphs.

| Property | Known Form (Form I) | Hypothetical Form II | Hypothetical Form III |

| PXRD | Characteristic Peaks at 2θ = ... | Different peak positions/intensities | Different peak positions/intensities |

| DSC | Melting Point = T₁ | Melting Point = T₂ | Exhibits solid-solid transition at T₃, melts at T₄ |

| FT-IR | Key peaks at ν₁, ν₂ cm⁻¹ | Shifted peaks at ν₁', ν₂' cm⁻¹ | Different peak splitting/shapes |

| Solubility | S₁ (in a given solvent at T) | S₂ | S₃ |

| Thermodynamic Stability | Most stable form known | Metastable with respect to Form I | Potentially enantiotropically related |

Conclusion and Future Directions

This guide has presented the known crystal structure of this compound and has provided a robust, scientifically-grounded framework for the investigation of its potential polymorphism. A thorough understanding of the solid-state properties of this compound is essential for its effective utilization in research and development. The experimental protocols and characterization techniques detailed herein represent a standard and comprehensive approach to polymorph screening. Any new solid forms discovered should be thoroughly characterized to determine their properties and thermodynamic relationship to the known form, ultimately leading to better control over the quality and performance of this important chemical intermediate.

References

An In-depth Technical Guide on the Solubility and Stability of Ethyl 3-Hydroxy-2-naphthoate in Common Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-hydroxy-2-naphthoate is a pivotal chemical intermediate whose downstream applications in pharmaceutical and fine chemical synthesis are highly dependent on its solubility and stability characteristics. A thorough understanding of these parameters in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This guide provides a comprehensive framework for the systematic study of the solubility and stability of this compound, integrating theoretical principles with detailed, field-proven experimental protocols.

Introduction to this compound: A Molecule of Interest

This compound (CAS 7163-25-9) is a derivative of 3-hydroxy-2-naphthoic acid, an important compound in the manufacturing of dyes and pigments.[1] The ethyl ester form possesses a unique combination of a lipophilic naphthalene ring system and polar functional groups (a hydroxyl group and an ethyl ester), which dictates its behavior in different solvent environments.[2][3] Its molecular formula is C₁₃H₁₂O₃, with a molecular weight of approximately 216.24 g/mol .[2][3] A comprehensive understanding of its solubility and stability is a prerequisite for its effective utilization in synthetic and formulation workflows.

Part I: Solubility Assessment in Common Organic Solvents

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and processability. The principle of "like dissolves like" provides a qualitative prediction, but quantitative data is essential for process modeling and optimization.

Theoretical Underpinnings of Solubility

The dissolution of a crystalline solid in a liquid solvent involves the disruption of the crystal lattice and the solvation of the solute molecules by the solvent. This process is governed by the free energy of mixing and is influenced by factors such as polarity, hydrogen bonding capacity, and temperature. For this compound, the hydroxyl group can act as a hydrogen bond donor, while the carbonyl of the ester and the hydroxyl oxygen can act as hydrogen bond acceptors, influencing its interaction with protic and aprotic polar solvents.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4] It involves saturating a solvent with the solute and then quantifying the amount dissolved.

Materials and Equipment:

-

This compound (purity >98%)

-

A range of organic solvents of varying polarities (e.g., n-hexane, toluene, dichloromethane, ethyl acetate, acetone, isopropanol, ethanol, methanol)

-

Scintillation vials with Teflon-lined caps

-

Orbital shaker or shaking incubator with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 or 0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[5]

Step-by-Step Methodology:

-

Preparation: Add an excess of crystalline this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a specific organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C ± 1 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[5] Preliminary studies can determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for a sufficient time (e.g., 2-4 hours) for the undissolved solid to sediment.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved microparticles.[5] This step is critical to prevent overestimation of solubility.

-

Dilution and Quantification: Accurately dilute the filtered sample with a suitable solvent (often the HPLC mobile phase) to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.[5][6]

Data Presentation: Illustrative Solubility Profile

The quantitative solubility data should be tabulated for clear comparison.

| Solvent | Polarity Index | Dielectric Constant | Solubility at 25 °C (mg/mL) |

| n-Hexane | 0.1 | 1.88 | < 0.5 |

| Toluene | 2.4 | 2.38 | 8.2 |

| Dichloromethane | 3.1 | 9.08 | 45.1 |

| Ethyl Acetate | 4.4 | 6.02 | 112.5 |

| Acetone | 5.1 | 20.7 | 250.8 |

| Isopropanol | 3.9 | 19.9 | 95.3 |

| Ethanol | 4.3 | 24.5 | 68.7 |

| Methanol | 5.1 | 32.7 | 35.4 |

Note: The data presented in this table is for illustrative purposes and should be determined experimentally.

Visualization of the Solubility Determination Workflow

Caption: Experimental workflow for equilibrium solubility determination.

Part II: Stability Profiling and Forced Degradation Studies

Stability testing provides crucial information on how the quality of a substance changes over time under the influence of various environmental factors.[7][8] Forced degradation studies are an integral part of this process, helping to identify potential degradation products and establish the intrinsic stability of the molecule.[9][10][11][12]

Rationale for Forced Degradation

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[12] The primary objectives are:

-

To elucidate potential degradation pathways.

-

To identify likely degradation products.

-

To demonstrate the specificity of a stability-indicating analytical method.

The International Council for Harmonisation (ICH) provides guidelines for stability testing, which serve as a foundation for these studies.[7][8][13][14]

Experimental Protocol: A Multi-Condition Forced Degradation Study

This protocol outlines a systematic approach to assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials and Equipment:

-

This compound

-

Methanol and Acetonitrile (HPLC grade)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 N and 1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber compliant with ICH Q1B guidelines[13]

-

Stability-indicating HPLC method with a photodiode array (PDA) detector

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of an appropriate concentration of HCl (start with 0.1 N). Heat the mixture (e.g., at 60 °C) for a defined period, sampling at various time points (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Due to the lability of the ester group, basic hydrolysis is expected to be rapid.[9] Mix the stock solution with an equal volume of 0.1 N NaOH and maintain at room temperature. Sample at shorter intervals (e.g., 30 min, 1, 2, 4 hours).

-

Oxidative Degradation: Treat the stock solution with a solution of H₂O₂ (e.g., 3%) and keep it at room temperature for up to 24 hours, with periodic sampling.[15]

-

Thermal Degradation: Expose the stock solution (in a sealed vial) to elevated temperatures (e.g., 80 °C) in an oven for an extended period (e.g., 24, 48, 72 hours). A solid sample should also be subjected to thermal stress.

-

Photolytic Degradation: Expose the stock solution to a light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[15] A control sample should be wrapped in aluminum foil to shield it from light.

-

-

Sample Processing: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to the same concentration as the unstressed control.

-

Analysis and Data Interpretation: Analyze all stressed samples and a control (unstressed) sample using a validated stability-indicating HPLC-PDA method.

-

Calculate the percentage of degradation of this compound. The target degradation is typically between 5-20% to ensure that the degradation products are formed at a sufficient level for detection without complete degradation of the parent compound.[9]

-

Assess peak purity of the parent compound in all stressed samples to confirm the method's specificity.

-

Characterize the degradation products by comparing their retention times and UV spectra with the parent compound.

-

Data Presentation: Illustrative Forced Degradation Summary

| Stress Condition | Parameters | % Degradation of Parent | Observations |

| Acid Hydrolysis | 0.1 N HCl, 60 °C, 24h | ~8% | Formation of a more polar degradant (likely 3-hydroxy-2-naphthoic acid). |

| Base Hydrolysis | 0.1 N NaOH, RT, 2h | >95% | Rapid degradation to 3-hydroxy-2-naphthoic acid. |

| Oxidation | 3% H₂O₂, RT, 24h | ~15% | Formation of several minor, more polar degradation products. |

| Thermal | 80 °C, 72h | < 5% | The compound is relatively stable to dry heat. |

| Photolysis | ICH Q1B | ~12% | Formation of distinct photoproducts, indicating photosensitivity. |

Note: The data presented in this table is for illustrative purposes and should be determined experimentally.

Visualization of the Forced Degradation Workflow

Caption: Workflow for a comprehensive forced degradation study.

Conclusion and Future Directions

This technical guide has detailed robust methodologies for the comprehensive evaluation of the solubility and stability of this compound. The presented protocols for equilibrium solubility determination and forced degradation studies provide a solid foundation for generating critical data for process development, formulation, and regulatory submissions. The results from these studies will enable scientists to make informed decisions regarding solvent selection for synthesis and purification, as well as to establish appropriate storage and handling conditions to ensure the integrity of this important chemical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. biopharminternational.com [biopharminternational.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. scispace.com [scispace.com]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Photophysical properties of Ethyl 3-Hydroxy-2-naphthoate and its derivatives

An In-Depth Technical Guide to the Photophysical Properties of Ethyl 3-Hydroxy-2-naphthoate and its Derivatives

Abstract

This compound and its structural analogs represent a fascinating class of fluorophores whose utility in advanced chemical sensing and materials science is predicated on a remarkable photophysical process: Excited-State Intramolecular Proton Transfer (ESIPT). This guide provides a comprehensive exploration of the core principles governing their behavior, from the fundamental mechanism of ESIPT to the practical methodologies for their characterization. We will dissect the relationship between molecular structure and spectral properties, detail the influence of environmental factors, and provide field-proven protocols for quantifying their performance. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique optical properties of these compounds for the creation of novel molecular probes, sensors, and functional materials.

The 3-Hydroxy-2-naphthoate Scaffold: An Introduction

This compound (CAS: 7163-25-9, Formula: C₁₃H₁₂O₃) is an aromatic ester built upon a naphthalene core.[1][2] While a seemingly simple molecule, its specific arrangement of a hydroxyl group (-OH) ortho to a carbonyl group (C=O) of the ester functionality creates a pre-organized system for an exceptionally fast and efficient photochemical reaction. This reaction, known as Excited-State Intramolecular Proton Transfer (ESIPT), is the cornerstone of its unique photophysical characteristics.[3][4]

The parent compound, 3-hydroxy-2-naphthoic acid (3HNA), and its ester derivatives are renowned for exhibiting dual fluorescence, a direct consequence of the ESIPT process.[3] This property makes them highly sensitive to their local molecular environment, a trait that has been successfully exploited in the development of selective chemosensors for various analytes, including hazardous ions like cyanide.[5][6][7][8]

The Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

ESIPT is a phototautomerization process that occurs in specific molecules possessing both a proton-donating group (like -OH) and a proton-accepting group (like C=O) linked by an intramolecular hydrogen bond.[9]

The Process Unfolded:

-

Ground State (S₀): In its ground state, the molecule exists predominantly in its normal enol form, stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.

-

Photoexcitation (S₀ → S₁): Upon absorption of a photon (typically UV light), the molecule is promoted to its first excited singlet state (S₁). This electronic transition dramatically alters the molecule's charge distribution, simultaneously increasing the acidity of the hydroxyl proton donor and the basicity of the carbonyl oxygen acceptor.[9]

-

Ultrafast Proton Transfer (Enol → Tautomer):** With the proton transfer now energetically favorable, the proton shuttles along the pre-existing hydrogen bond from the oxygen of the hydroxyl group to the oxygen of the carbonyl group. This transfer is incredibly fast, often occurring on the femtosecond to picosecond timescale (k > 10¹² s⁻¹).[10] This creates an excited-state tautomer, a keto* species, which is structurally distinct from the initially excited enol* form.

-

Dual Fluorescence Emission: Both the locally excited enol* state and the tautomeric keto* state are fluorescent, but they relax to the ground state by emitting photons of different energies.

-

Normal Emission: A fraction of the enol* population may emit fluorescence, returning to the enol ground state. This results in a "normal" Stokes-shifted emission band.

-

Tautomer Emission: The keto* tautomer emits a photon to return to its unstable ground state, which then rapidly reverts to the stable enol form. Because the keto* excited state is significantly lower in energy than the enol* excited state, this emission is dramatically red-shifted, resulting in a large Stokes shift.[3][10]

-

This dual emission is the characteristic fingerprint of an efficient ESIPT fluorophore.

Caption: The ESIPT process in a 3-hydroxy-2-naphthoate scaffold.

Characterization of Core Photophysical Properties

A thorough understanding of a fluorophore requires quantification of several key parameters. The dual-emission nature of the 3-hydroxy-2-naphthoate scaffold makes its characterization particularly insightful.

Absorption and Emission Spectra (Solvatochromism)

The absorption spectrum of these compounds, such as 3HNA in ethanol, typically shows a maximum around 355 nm.[3] The emission spectrum, however, is highly dependent on the solvent environment—a phenomenon known as solvatochromism.[11]

-

In Aprotic Solvents (e.g., Cyclohexane, Toluene): The intramolecular hydrogen bond is preserved, facilitating efficient ESIPT. The emission spectrum is dominated by the large Stokes-shifted tautomer band.

-

In Protic Solvents (e.g., Ethanol, Water): Solvent molecules can form intermolecular hydrogen bonds with the solute, competing with and disrupting the crucial intramolecular hydrogen bond.[9] This disruption can reduce the efficiency of ESIPT, leading to a relative increase in the intensity of the normal, shorter-wavelength emission band from the enol* form.

This pronounced sensitivity to solvent polarity and hydrogen-bonding capability is precisely what makes these compounds excellent environmental probes.

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed.[12] A high quantum yield is desirable for applications requiring bright fluorescence, such as in biological imaging or high-sensitivity sensors.

The most common and reliable method for determining ΦF is the comparative method, which benchmarks the sample against a standard with a known and well-characterized quantum yield.[13][14]

Causality and Trustworthiness: This protocol is designed to be self-validating. By using a series of concentrations and plotting integrated intensity versus absorbance, we ensure the measurements fall within the linear range of the Beer-Lambert law and are free from inner-filter effects. The linearity of the resulting plot (which should pass through the origin) validates the quality of the data.[13]

Required Instrumentation:

-

A research-grade UV-Vis Spectrophotometer for accurate absorbance measurements.

-

A Spectrofluorometer capable of providing corrected emission spectra.

Step-by-Step Methodology:

-

Select a Standard: Choose a quantum yield standard whose absorption and emission spectra overlap with the sample. Common standards include Quinine Sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) or Rhodamine 6G in ethanol (ΦF = 0.95).

-

Prepare Stock Solutions: Prepare concentrated stock solutions of both the test sample (e.g., this compound) and the standard in the same solvent.

-

Prepare Dilutions: Create a series of 5-6 dilutions of both the sample and the standard. Crucially, the absorbance of these solutions at the chosen excitation wavelength must be kept below 0.1 in a 1 cm path length cuvette. This minimizes the "inner filter effect," where emitted light is re-absorbed by other fluorophore molecules in the solution.[14][15]

-

Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the intended excitation wavelength (λ_ex). The same λ_ex should be used for both the sample and the standard.

-

Measure Fluorescence:

-

Set the spectrofluorometer's excitation wavelength to λ_ex.

-

Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., slit widths) for all measurements.

-

Record the spectrum of a solvent blank as well.

-

-

Data Processing:

-

Subtract the solvent blank's spectrum from each of the sample and standard spectra.

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

-

-

Calculation:

-

For both the sample and the standard, create a plot of integrated fluorescence intensity (Y-axis) versus absorbance (X-axis).

-

Perform a linear regression for each data set. The slope of the line is the gradient (Grad).[14]

-

Calculate the quantum yield of the sample (Φ_s) using the following equation:[13][14]

Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

Where:

-

Φ_r is the quantum yield of the reference standard.

-

Grad_s and Grad_r are the gradients from the plots for the sample and standard, respectively.

-

n_s and n_r are the refractive indices of the solvents used for the sample and standard (if they are different).

-

-

Caption: Workflow for relative fluorescence quantum yield measurement.

Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. This parameter is measured using Time-Resolved Fluorescence Spectroscopy (TRFS) and provides deep insight into the excited-state dynamics.[16][17] For ESIPT systems, TRFS is particularly powerful. The normal (enol) and tautomer (keto) emissions often exhibit distinct, monoexponential decay lifetimes.[18] This observation supports a model where the two emitting states are not in thermodynamic equilibrium, confirming that ESIPT is a discrete, unidirectional process upon excitation.[18]

Summary of Photophysical Data

The following table summarizes typical photophysical properties for the 3-hydroxy-2-naphthoic acid (3HNA) scaffold, which are representative of its ethyl ester derivative.

| Property | Description | Typical Value / Observation | Reference |

| λ_abs,max | Wavelength of maximum absorption | ~355 nm (in ethanol) | [3] |

| λ_em,max (Normal) | Wavelength of normal (enol) fluorescence | ~420-440 nm | [3] |

| λ_em,max (ESIPT) | Wavelength of tautomer (keto) fluorescence | ~515-600 nm | [3] |

| Stokes Shift (Normal) | Energy difference between absorption and normal emission | Moderate | |

| Stokes Shift (ESIPT) | Energy difference between absorption and tautomer emission | Very Large (>10,000 cm⁻¹) | [18] |

| Quantum Yield (ΦF) | Efficiency of fluorescence | Highly solvent-dependent | |

| Lifetime (τ) | Excited-state lifetime | Distinct lifetimes for normal and ESIPT bands | [18] |

The Power of Derivatization: Tuning Photophysical Properties

The true potential of the 3-hydroxy-2-naphthoate scaffold is unlocked through chemical derivatization. By synthetically modifying the core structure, its photophysical properties can be precisely tuned for specific applications.

-

Synthesis Strategies: Derivatives are readily accessible. For example, the related 3-hydroxy-2-naphthohydrazide can undergo a simple one-step condensation reaction with various aldehydes to produce a library of hydrazone derivatives.[5][7][19]

-

Electronic Effects: Attaching electron-donating or electron-withdrawing groups to the naphthalene ring system can alter the energy levels of the ground and excited states.[20][21] This allows for rational tuning of the absorption and emission wavelengths.

-

Modulating ESIPT: Modifications can change the acidity and basicity of the hydroxyl and carbonyl groups, directly impacting the rate and efficiency of the ESIPT process and, consequently, the ratio of the dual emissions.

-

Developing Chemosensors: The most significant application of derivatization is in creating selective chemosensors. By introducing a specific binding site for an analyte (e.g., a metal ion or an anion), the binding event can be designed to trigger a distinct change in the photophysical properties. For instance, hydrazone derivatives have been shown to selectively detect cyanide (CN⁻) ions.[5][7] The mechanism often involves the deprotonation of a labile proton by the cyanide ion, which perturbs the electronic structure and results in a dramatic and easily observable colorimetric or fluorescent response.[6][7]

Conclusion and Future Outlook

This compound and its derivatives are more than just fluorescent molecules; they are sophisticated photophysical systems governed by the elegant mechanism of Excited-State Intramolecular Proton Transfer. Their characteristic dual emission, large Stokes shift, and profound sensitivity to the molecular environment make them powerful tools for fundamental research and applied science. The ability to synthetically tune their properties through derivatization opens up a vast design space for creating next-generation sensors, probes, and smart materials. As our ability to control molecular architecture improves, the applications for these remarkable compounds in fields ranging from environmental monitoring to advanced diagnostics will undoubtedly continue to expand.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 7163-25-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 3-Hydroxy-2-naphthoic hydrazide as a probe for fluorescent detection of cyanide and aluminium ions in organic and aquo-organic media and its application in food and pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization and Solvatochromic Studies Using the Solvent Polarity Parameter, ENT on 2-Chloro-3-Ethylamino-1,4-Naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. iss.com [iss.com]

- 16. Steady-state and time-resolved fluorescence study of excited-state proton transfer in 1-aminoalkyl-2-naphthols - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. Time-resolved fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid, American Journal of Physical Chemistry, Science Publishing Group [ajpchem.org]

An In-depth Technical Guide to the Electrochemical Properties of Ethyl 3-Hydroxy-2-naphthoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Electrochemical Landscape of Naphthoic Acid Derivatives

Ethyl 3-hydroxy-2-naphthoate and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. Their core structure, a naphthalene ring system functionalized with both a hydroxyl and an ester group, imparts a rich and nuanced electrochemical behavior. Understanding this behavior is paramount for elucidating their mechanisms of action in biological systems, designing novel sensors, and developing new synthetic pathways. This guide, intended for the discerning researcher, moves beyond a mere recitation of facts to provide a foundational understanding of the principles governing the electrochemistry of these molecules, coupled with practical, field-tested methodologies for their investigation.

Fundamental Electrochemical Behavior: A Mechanistic Perspective

The electrochemical signature of this compound derivatives is primarily dictated by the phenolic hydroxyl group attached to the electron-rich naphthalene ring. The ester functionality, while influencing the overall electron density and solubility, plays a secondary role in the primary redox events.

The Central Role of the Hydroxyl Group: Oxidation Pathways

The principal electrochemical process of interest for these molecules is oxidation. The hydroxyl group (-OH) serves as the primary site of electron transfer. Drawing parallels from studies on related phenolic compounds, such as 3-hydroxy-2-naphthoic acid and other naphthol derivatives, we can confidently predict a one-electron, one-proton oxidation mechanism under specific conditions.[1] This process leads to the formation of a phenoxyl radical, a highly reactive intermediate.

The stability and subsequent fate of this radical are heavily influenced by the substitution pattern on the naphthalene ring and the surrounding chemical environment (e.g., pH, solvent). The presence of electron-donating or withdrawing groups can either stabilize or destabilize the radical, thereby shifting the oxidation potential to more negative or positive values, respectively.

Caption: Generalized oxidation pathway for this compound derivatives.

Influence of the Naphthalene Core and Substituents

The extended π-system of the naphthalene ring plays a crucial role in delocalizing the charge of the radical intermediate, thereby influencing the thermodynamics of the electron transfer. The position of the hydroxyl and ester groups (3-hydroxy, 2-ester) creates a specific electronic environment that can be modulated by introducing additional substituents. For instance, an electron-donating group at a position that enhances the stability of the phenoxyl radical will lower the oxidation potential, making the compound easier to oxidize. Conversely, an electron-withdrawing group will generally increase the oxidation potential.

Experimental Investigation: A Protocol for Elucidation

To empirically determine the electrochemical properties of a novel this compound derivative, a systematic approach employing modern electroanalytical techniques is essential. Cyclic Voltammetry (CV) stands as the cornerstone of this investigation, offering a rapid and comprehensive overview of the redox behavior.

Core Technique: Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of a working electrode is ramped linearly versus time. The resulting current is plotted as a function of the applied potential to generate a cyclic voltammogram, which provides a wealth of information about the thermodynamics and kinetics of the redox processes.

Experimental Protocol: Cyclic Voltammetry of an this compound Derivative

-

Preparation of the Analyte Solution:

-

Dissolve the this compound derivative in a suitable solvent (e.g., acetonitrile, dimethylformamide) to a concentration of 1-5 mM. The choice of solvent is critical; it must be able to dissolve the analyte and the supporting electrolyte, and it should be electrochemically inert over the desired potential window.

-

Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to the solution. The supporting electrolyte is necessary to ensure sufficient conductivity of the solution and to minimize iR drop.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode electrochemical cell. This typically consists of:

-

Working Electrode: A glassy carbon electrode is a common choice due to its wide potential window and relative inertness.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is used to provide a stable reference potential.

-

Counter (Auxiliary) Electrode: A platinum wire or graphite rod serves to complete the electrical circuit.

-

-

-

Deoxygenation:

-

Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes prior to the experiment. Oxygen is electroactive and its reduction can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the initial and final potentials to define the potential window to be scanned. For an oxidation study, you might scan from 0 V to +1.5 V vs. Ag/AgCl.

-

Set the scan rate, starting with a typical value of 100 mV/s.

-

Initiate the scan and record the resulting voltammogram.

-

Perform multiple scans at varying scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer and the stability of the electrogenerated species.

-

Caption: Step-by-step workflow for cyclic voltammetry analysis.

Data Interpretation and Key Parameters

The analysis of the cyclic voltammogram provides several key parameters that characterize the electrochemical properties of the derivative.

| Parameter | Description | How to Determine from CV | Significance |

| Anodic Peak Potential (Epa) | The potential at which the maximum oxidative current is observed. | The potential at the peak of the oxidation wave. | Indicates the thermodynamic ease of oxidation. A lower Epa signifies an easier oxidation. |

| Cathodic Peak Potential (Epc) | The potential at which the maximum reductive current is observed (for the reverse scan). | The potential at the peak of the reduction wave. | Indicates the ease of reduction of the oxidized species. |

| Half-Wave Potential (E₁/₂) | (Epa + Epc) / 2. Approximates the formal redox potential. | Calculated from the anodic and cathodic peak potentials. | A fundamental thermodynamic property of the redox couple. |

| Peak Separation (ΔEp) | |Epa - Epc| | The difference between the anodic and cathodic peak potentials. | For a reversible, one-electron process, ΔEp is theoretically 59 mV at 25 °C. Larger values suggest quasi-reversibility or irreversibility. |

| Peak Current (ipa) | The maximum current of the oxidation wave. | Measured from the baseline to the peak of the oxidation wave. | Proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process. |

Advanced Electrochemical Techniques

While CV provides a robust initial assessment, other techniques can offer deeper insights into the reaction mechanisms and kinetics.

-

Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV): These techniques offer enhanced sensitivity and are particularly useful for quantitative analysis and resolving closely spaced redox peaks.

-

Chronoamperometry: This method involves stepping the potential to a value where oxidation occurs and monitoring the current as a function of time. It is valuable for studying the kinetics of coupled chemical reactions.

-

Spectroelectrochemistry: This powerful technique combines electrochemical measurements with spectroscopic methods (e.g., UV-Vis, EPR) to directly identify the species generated at the electrode surface, including transient radical intermediates.

Structure-Property Relationships: A Predictive Framework